![molecular formula C16H22BrNO4 B13605624 tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate](/img/structure/B13605624.png)
tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate is a synthetic organic compound with the molecular formula C16H24BrNO3. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a bromine atom attached to a butan-2-yl backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate typically involves the following steps:
Formation of the tert-butyl carbamate: This can be achieved by reacting tert-butyl chloroformate with an amine in the presence of a base.
Introduction of the benzyloxy group: This step involves the protection of a hydroxyl group with a benzyl group using benzyl chloride and a base.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate undergoes several types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing agents: Oxidation can be carried out using agents like potassium permanganate or chromium trioxide.
Reducing agents: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl N-(benzyloxy)carbamate: This compound shares the benzyloxy and tert-butyl groups but lacks the bromine atom and the butan-2-yl backbone.
tert-butyl N-(4-bromobutan-2-yl)carbamate: This compound has the bromobutan-2-yl group but lacks the benzyloxy group.
Uniqueness
tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the benzyloxy group provides stability and potential for interaction with biological targets.
Eigenschaften
Molekularformel |
C16H22BrNO4 |
|---|---|
Molekulargewicht |
372.25 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-4-bromo-3-oxo-1-phenylmethoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(14(19)9-17)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1 |
InChI-Schlüssel |
OXBOONQWFXEVFV-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)CBr |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


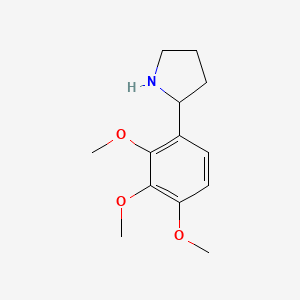
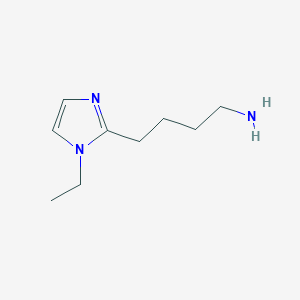
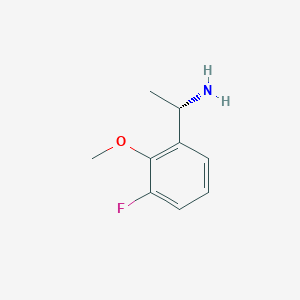
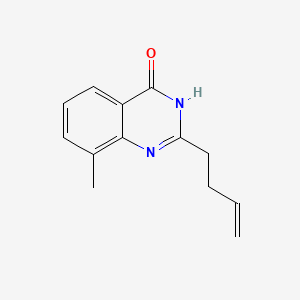
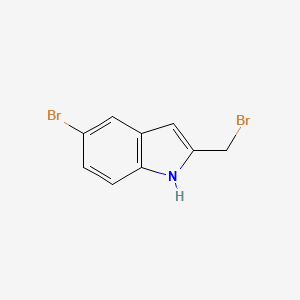
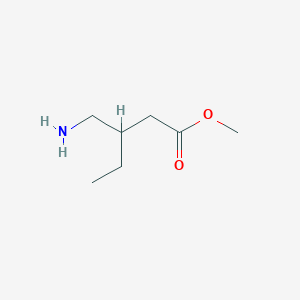
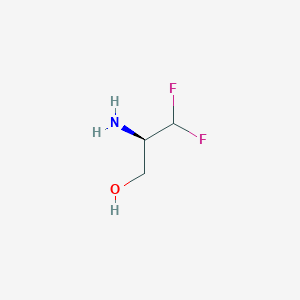
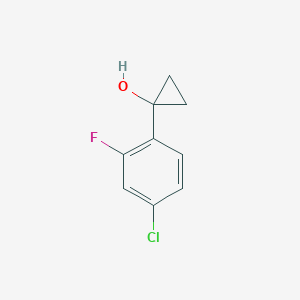
![[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13605598.png)
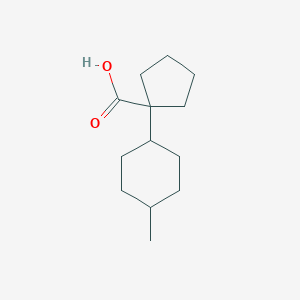
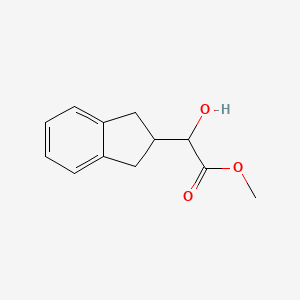
![methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)
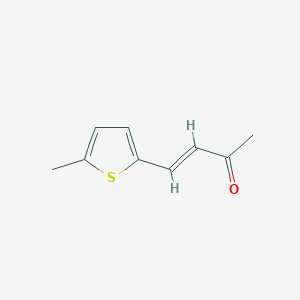
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)
